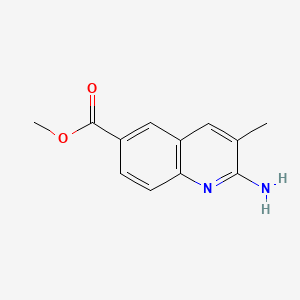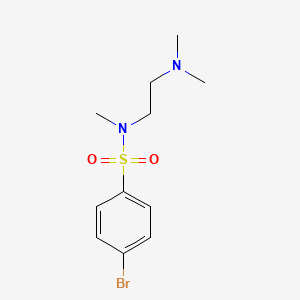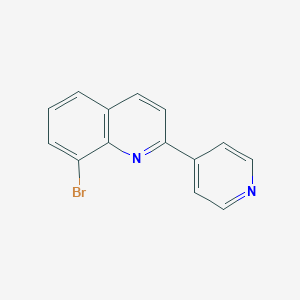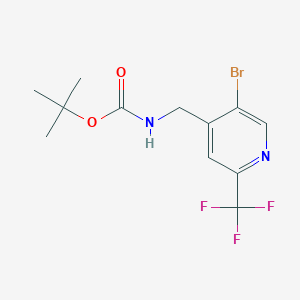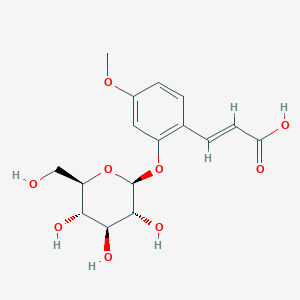
Z-Gmca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Gmca, also known as (Z)-2-β-D-glucopyranosyloxy-4-methoxycinnamic acid, is an organic compound with the molecular formula C16H20O9 and a molecular weight of 356.327 g/mol . This compound is primarily used in research related to life sciences and is known for its role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gmca typically involves the glucosylation of 4-methoxycinnamic acid. The reaction conditions often include the use of glucosyl donors and catalysts to facilitate the formation of the glucopyranosyloxy group . The specific details of the synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Z-Gmca undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted cinnamic acid derivatives .
Scientific Research Applications
Z-Gmca has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant defense mechanisms and circadian rhythms.
Medicine: Investigated for its potential therapeutic effects and bioactivity.
Industry: Utilized in the production of natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of Z-Gmca involves its hydrolysis by specific β-glucosidases, releasing the aglycone which spontaneously lactonizes to form herniarin . This process is part of the plant’s defense mechanism and is regulated by circadian rhythms . The molecular targets and pathways involved include enzymes responsible for glucosylation and lactonization.
Comparison with Similar Compounds
Similar Compounds
(E)-2-β-D-glucopyranosyloxy-4-methoxycinnamic acid: The E-isomer of Z-Gmca with similar properties but different spatial configuration.
Herniarin: A coumarin derivative formed from the hydrolysis of this compound.
Umbelliferone: Another coumarin derivative with similar bioactivity.
Uniqueness
This compound is unique due to its specific glucopyranosyloxy group and its role in circadian rhythms and plant defense mechanisms . Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
Properties
Molecular Formula |
C16H20O9 |
|---|---|
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(E)-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H20O9/c1-23-9-4-2-8(3-5-12(18)19)10(6-9)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16-/m1/s1 |
InChI Key |
FQWZGEBZILOCET-BJGSYIFTSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


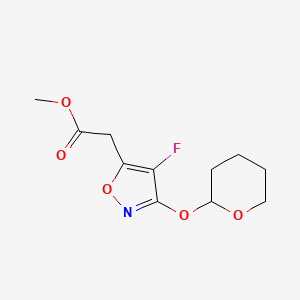
![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)

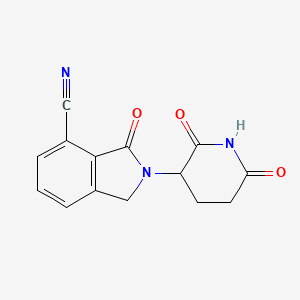

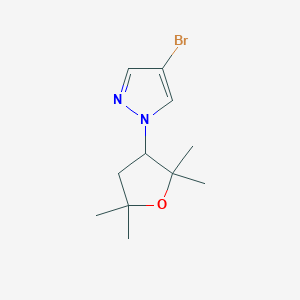


![tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate](/img/structure/B13917307.png)
